molecular formula C24H29ClN2O9 B124478 Amlodipine maleate CAS No. 1357024-06-6

Amlodipine maleate

Cat. No. B124478
M. Wt: 524.9 g/mol
InChI Key: TZNOWAJJWCGILX-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amlodipine maleate is a calcium channel blocker that is widely used in the treatment of hypertension and angina. It belongs to the dihydropyridine class of calcium channel blockers and is known for its efficacy, safety, and tolerability.

Scientific Research Applications

Bioequivalence and Pharmacokinetics

  • Amlodipine maleate has been compared with amlodipine besylate, a commonly used salt form, to assess bioequivalence and pharmacokinetics. Studies have shown that the two salts are bioequivalent, suggesting they can be used interchangeably in clinical practice. The studies also highlight that amlodipine's plasma kinetics depend more on the properties of the molecule itself rather than the salt form, and the two forms were well tolerated in the tested populations (Mignini et al., 2007).

Therapeutic Applications

  • Amlodipine maleate has been studied for its antihypertensive efficacy, particularly in patients with specific conditions like chronic obstructive pulmonary disease (COPD) and bronchial asthma. It has been noted for its ability to improve respiratory function and reduce systolic blood pressure in the pulmonary artery. Moreover, amlodipine therapy did not negatively impact metabolic status or increase sympathetic activity. It demonstrated good tolerability and safety, making it a recommended choice for hypertensive patients with COPD (Yakhontov & Balabanova, 2010).

Pharmacological Properties

  • The maleate salt of amlodipine is known for its vasodilatory properties, primarily used for antihypertensive and antianginal effects. It inhibits calcium ions' influx into myocardial and vascular smooth muscle cells, preventing contraction and leading to dilation of coronary and systemic arteries. This process increases blood flow and oxygen delivery to myocardial tissues and decreases total peripheral resistance. Amlodipine maleate's ability to modulate multi-drug response activity through the inhibition of the p-glycoprotein efflux pump has also been noted (Amlodipine Maleate, 2020).

Comparative Studies for Formulation Improvement

  • Amlodipine maleate's formulation and stability have been subjects of research, with studies focusing on comparing different salt forms and formulations to enhance stability and therapeutic efficacy. These studies aim to establish more stable, effective, and patient-friendly formulations, contributing to better management of conditions like hypertension (Park et al., 2005).

properties

IUPAC Name

(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNOWAJJWCGILX-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88150-42-9 (Parent)
Record name Amlodipine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601027708
Record name Amlodipine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amlodipine maleate

CAS RN

88150-47-4
Record name Amlodipine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88150-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amlodipine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMLODIPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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